

physical constants and spectral data of chloromalonic acid

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Compound of Interest

Compound Name: Chloromalonic acid

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Technical Guide: Chloromalonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical constants, spectral data, and synthetic methodologies related to **chloromalonic acid**. Given the limited availability of specific experimental data for this compound in public databases, this guide combines reported values with predicted data and analogous experimental protocols to serve as a valuable resource for researchers.

Physical and Chemical Properties

Chloromalonic acid, also known as 2-chloropropanedioic acid, is a halogenated derivative of malonic acid. Its chemical structure and key physical properties are summarized below.

Table 1: Physical and Chemical Constants of **Chloromalonic Acid**

Property	Value	Source/Notes
Molecular Formula	C ₃ H ₃ ClO ₄	--INVALID-LINK--
Molecular Weight	138.50 g/mol	--INVALID-LINK--
Density	1.751 g/cm ³	Estimated
Boiling Point	361.1 °C at 760 mmHg	Predicted
Melting Point	Not available	-
Flash Point	172.2 °C	Predicted
Solubility	Soluble in water and polar organic solvents.	Inferred from the properties of malonic acid.
pKa	Not available	Expected to be lower than malonic acid due to the electron-withdrawing effect of chlorine.

Spectral Data (Predicted and Analogous)

Direct experimental spectral data for **chloromalonic acid** is not readily available in public spectral databases. The following information is based on predictions and data from analogous compounds.

Table 2: Predicted and Analogous Spectral Data for **Chloromalonic Acid**

Spectrum	Predicted/Analogous Data
^1H NMR	A singlet for the methine proton (CH-Cl) is expected, likely shifted downfield from the methylene protons of malonic acid (which appear around 3.4 ppm in DMSO- d_6) due to the deshielding effect of the chlorine atom. The acidic protons of the carboxylic acids would appear as a broad singlet at a chemical shift greater than 10 ppm.
^{13}C NMR	Three signals are expected: one for the methine carbon (CH-Cl), and two for the carboxylic acid carbons. The methine carbon signal would be shifted downfield compared to the methylene carbon of malonic acid (around 40 ppm) due to the presence of the chlorine atom. The carboxylic acid carbons would appear in the range of 165-180 ppm.
IR Spectroscopy	Characteristic peaks are expected for the O-H stretching of the carboxylic acids (a broad band around 3000 cm^{-1}), C=O stretching of the carboxylic acids (a strong, sharp band around $1700\text{-}1730\text{ cm}^{-1}$), C-O stretching (around $1200\text{-}1300\text{ cm}^{-1}$), and a C-Cl stretching band (typically in the $600\text{-}800\text{ cm}^{-1}$ region).
Mass Spectrometry	The mass spectrum would be expected to show a molecular ion peak (M^+) at m/z 138 for the ^{35}Cl isotope and a smaller peak at m/z 140 for the ^{37}Cl isotope in an approximate 3:1 ratio. Fragmentation would likely involve the loss of CO_2 , H_2O , and HCl .

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **chloromalonic acid** is not widely published, a plausible synthetic route involves the direct chlorination of malonic acid.

The following protocol is a generalized procedure based on known reactions of dicarboxylic acids.

Synthesis of Chloromalonic Acid from Malonic Acid

Objective: To synthesize **chloromalonic acid** via direct chlorination of malonic acid.

Materials:

- Malonic acid
- Thionyl chloride (SOCl_2) or sulfuryl chloride (SO_2Cl_2)
- Anhydrous solvent (e.g., dichloromethane, chloroform, or diethyl ether)
- Inert gas (e.g., nitrogen or argon)
- Apparatus for reflux and distillation
- Apparatus for work-up and purification (separatory funnel, rotary evaporator, crystallization dishes)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend malonic acid in an excess of the chlorinating agent (e.g., thionyl chloride). The reaction should be carried out under an inert atmosphere.
- **Chlorination:** Heat the mixture to reflux. The reaction progress can be monitored by observing the dissolution of malonic acid and the evolution of gas (HCl and SO_2 if thionyl chloride is used).
- **Removal of Excess Reagent:** After the reaction is complete (typically several hours), cool the mixture and carefully remove the excess chlorinating agent by distillation under reduced pressure.
- **Isolation and Purification:** The crude **chloromalonic acid** can be purified by recrystallization from a suitable solvent system (e.g., a mixture of a polar solvent like ethyl acetate and a

nonpolar solvent like hexanes).

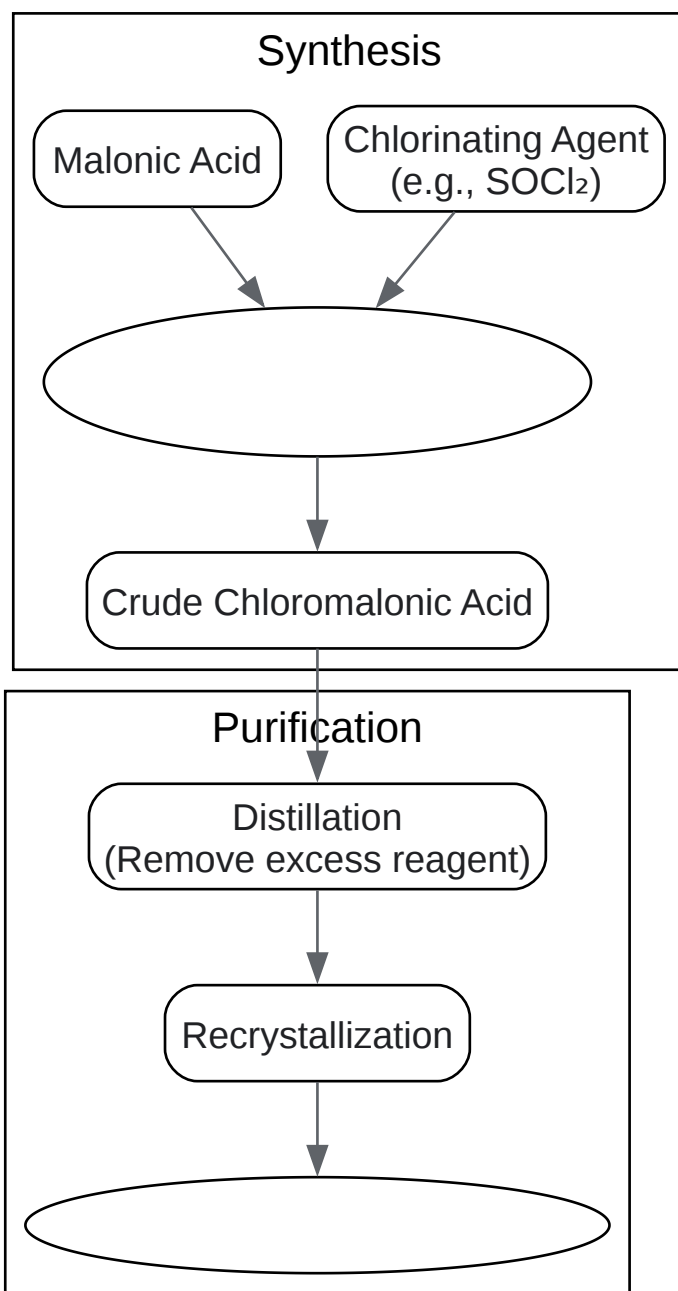
Safety Precautions: This synthesis should be performed in a well-ventilated fume hood as it involves corrosive and toxic reagents and byproducts. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Visualizations

Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of **chloromalonic acid**.

Synthesis and Purification of Chloromalonic Acid

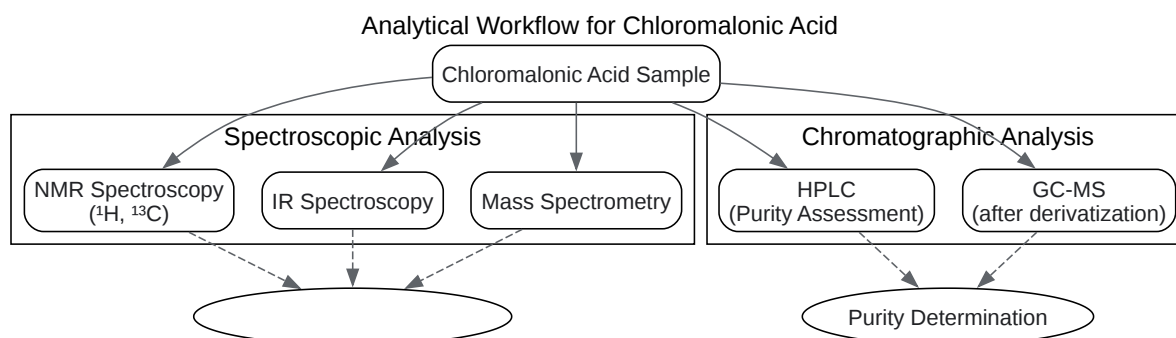


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A logical workflow for the synthesis and purification of **chloromalonic acid**.

Analytical Workflow

This diagram outlines a general workflow for the analytical characterization of synthesized **chloromalonic acid**.



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A general workflow for the analytical characterization of **chloromalonic acid**.

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